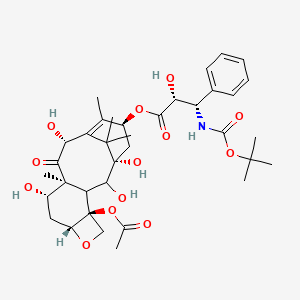

Desbenzoyl Docetaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

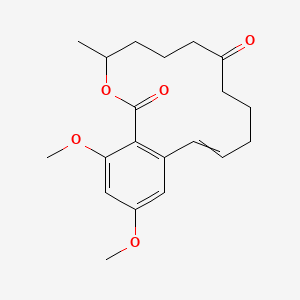

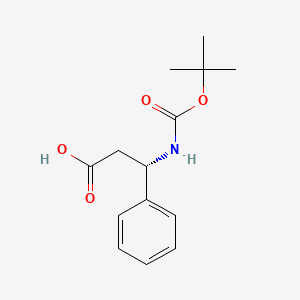

The synthesis of Desbenzoyl Docetaxel derivatives involves complex organic synthesis techniques, including the use of hypervalent iodine compounds for mild and selective oxidation processes. For instance, the synthesis of protected, esterification-ready Docetaxel side chains has been achieved through high-yield methods, showcasing the precision required in creating highly specific and stereocontrolled chemical structures (Kanazawa, Denis, & Greene, 1994).

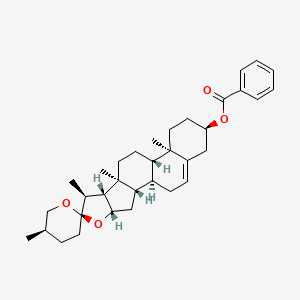

Molecular Structure Analysis

The molecular structure of Desbenzoyl Docetaxel and its analogs, such as fluorine-containing derivatives, has been extensively studied to understand their conformations in various solvent systems. These studies, using techniques like NMR spectroscopy, have revealed the dynamic behavior of these molecules and the existence of multiple conformers, providing deep insights into their structural characteristics and the impact of modifications at the molecular level (Ojima, Kuduk, Chakravarty, Ourévitch, & Bégué, 1997).

Chemical Reactions and Properties

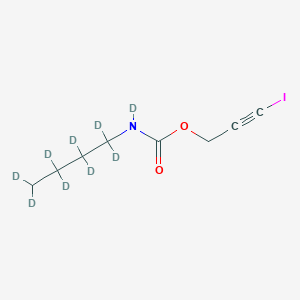

Desbenzoyl Docetaxel undergoes various chemical reactions, highlighting its reactivity and the potential for further chemical modifications. For instance, studies have shown that hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) are highly effective in oxidations adjacent to carbonyl functionalities, which is crucial for the synthesis and modification of compounds like Desbenzoyl Docetaxel (Nicolaou, Montagnon, Baran, & Zhong, 2002).

Physical Properties Analysis

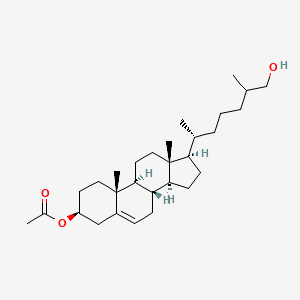

The physical properties of Desbenzoyl Docetaxel, such as solubility and melting point, are critical for its formulation and application. Novel fluorinated docetaxel analogs, for example, have shown improved water solubility, which is a significant factor in their druggability and potential therapeutic applications (Hao, Liu, Xie, Zhou, & Sun, 2016).

Chemical Properties Analysis

The chemical properties of Desbenzoyl Docetaxel, including its reactivity and stability, are essential for understanding its behavior under different conditions. The role of hypervalent iodine reagents in organic synthesis, for example, highlights the versatility and reactivity of these compounds, providing a foundation for exploring the chemical properties of Desbenzoyl Docetaxel derivatives (Nicolaou, Baran, Zhong, Barluenga, Hunt, Kranich, & Vega, 2002).

Wissenschaftliche Forschungsanwendungen

Enhanced Efficacy in Prostate Cancer Therapy

A novel docetaxel derivative conjugated to Deslorelin, a luteinizing hormone-releasing hormone (LHRH) superagonist, was investigated for its potential to enhance Docetaxel's potency in vitro and in vivo against prostate cancer. This conjugate, by targeting the LHRH receptor, significantly increased the antiproliferative, apoptotic, and antitumor efficacy of Docetaxel in prostate cancer models, offering a promising approach to improve treatment outcomes (Sundaram et al., 2009).

Anti-Hepatoma Activity

Another study introduced a novel fluorinated docetaxel analog, N-De-tert-butoxycarbonyl-N-[2-(1,1,1-trifluoro-2-methyl)propyloxycarbonyl]-2-debenzoyl-2-(m-fluorobenzoyl)-docetaxel (4FDT), which demonstrated superior anti-hepatoma effects both in vitro and in vivo compared to Docetaxel. This compound showed not only a significant increase in water solubility but also reduced toxicity, highlighting its potential as a candidate drug for liver cancer treatment (Hao et al., 2016).

Nanotechnology-Enhanced Delivery Systems

The development of nanotechnology-based delivery systems for Docetaxel, including polymer-based, lipid-based, and inorganic nanoparticles, has shown potential to overcome the drug's solubility issues, reduce systemic toxicity, and improve tumor targeting. These nanoformulations, by enabling both passive and active targeting, present a promising strategy to enhance the therapeutic efficacy and safety profile of Docetaxel in cancer treatment (Zhang & Zhang, 2013).

Safety And Hazards

Docetaxel is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . It can also lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome .

Zukünftige Richtungen

Docetaxel has shown promise in various areas of cancer treatment. For instance, it has been suggested that docetaxel could be used to promote HDL (High-Density Lipoprotein) biogenesis and reduce atherosclerosis . Additionally, chitosan-based advanced materials for docetaxel delivery are being explored for future cancer theranostics .

Eigenschaften

IUPAC Name |

[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29?,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDHCOGJTZHCET-DJRRHBOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desbenzoyl Docetaxel | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)